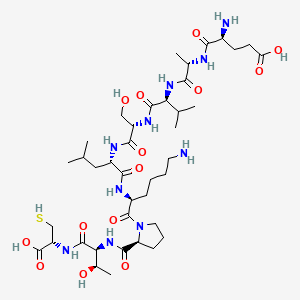
Epsilon-V1-2, Cys-conjugated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-V1-2, Cys-conjugated is a biologically active peptide known for its role as a specific inhibitor of epsilon protein kinase C (εPKC). This compound inhibits εPKC by blocking its interaction with the anchoring protein epsilon receptor for activated C kinase (εRACK), thereby preventing the translocation and phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS) .
準備方法
Synthetic Routes and Reaction Conditions
Epsilon-V1-2, Cys-conjugated is synthesized by attaching a cysteine residue to the C-terminus of the peptide sequence. The peptide sequence is Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys. The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The cysteine residue at the C-terminus facilitates the formation of potential disulfide bonds with carrier proteins .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Epsilon-V1-2, Cys-conjugated primarily undergoes peptide bond formation and disulfide bond formation. The cysteine residue at the C-terminus can form disulfide bonds with other cysteine-containing molecules or carrier proteins .
Common Reagents and Conditions
Peptide Bond Formation: Standard SPPS reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation can facilitate disulfide bond formation
Major Products
The major products formed from these reactions include the this compound peptide itself and its disulfide-bonded conjugates with carrier proteins .
科学的研究の応用
Epsilon-V1-2, Cys-conjugated has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and signal transduction pathways involving εPKC
Biology: Helps in understanding the role of εPKC in cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Investigated for its potential therapeutic applications in diseases where εPKC is implicated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical development
作用機序
Epsilon-V1-2, Cys-conjugated exerts its effects by specifically inhibiting εPKC. It blocks the interaction between εPKC and εRACK, preventing the translocation of εPKC to the cell membrane and subsequent phosphorylation of MARCKS. This inhibition disrupts εPKC-mediated signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
ZIP acetate: Another εPKC inhibitor that blocks εPKC translocation.
Ruboxistaurin hydrochloride: Inhibits protein kinase C beta (PKCβ) but has some cross-reactivity with εPKC.
Decursin: A natural compound that inhibits various protein kinase C isoforms, including εPKC.
Uniqueness
Epsilon-V1-2, Cys-conjugated is unique due to its high specificity for εPKC and its ability to form disulfide bonds with carrier proteins, enhancing its stability and functionality in biological systems .
特性
分子式 |
C40H70N10O14S |
|---|---|
分子量 |
947.1 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChIキー |
DJJMCQPPZVGCNN-XRCSPKMESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


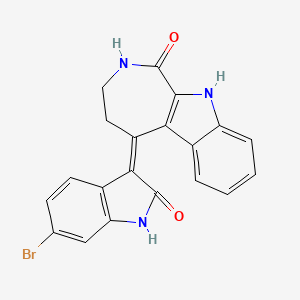
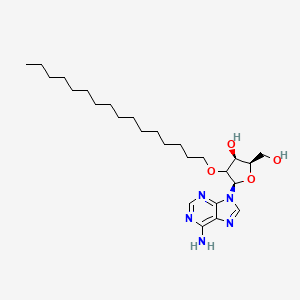

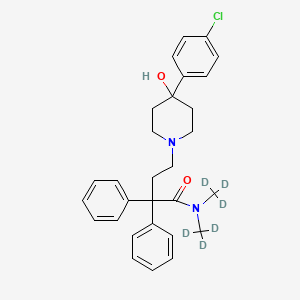
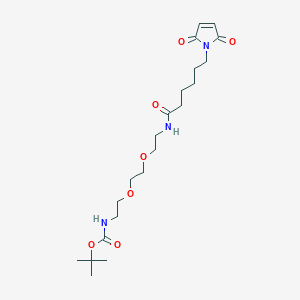
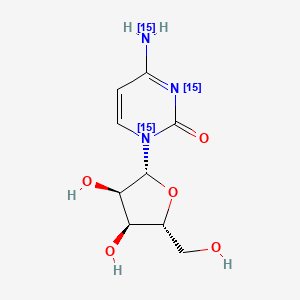
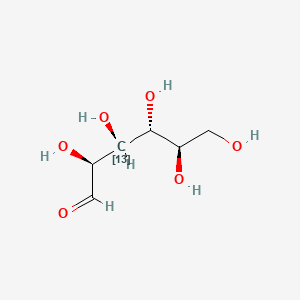
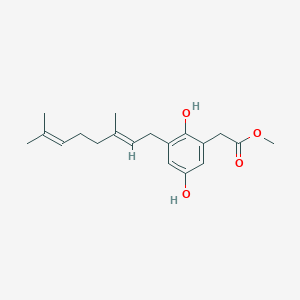
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
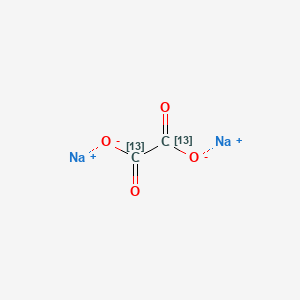

![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
